molecular formula C21H16N2O2 B2663472 (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide CAS No. 301177-15-1

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide

Cat. No.: B2663472
CAS No.: 301177-15-1
M. Wt: 328.371
InChI Key: RETOGDSCWYACEY-GHRIWEEISA-N
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Description

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is an organic compound that belongs to the class of acrylamides These compounds are characterized by the presence of an amide group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the phenylfuran ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylfuran boronic acid or halide.

    Incorporation of the tolyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The phenylfuran ring can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran ring may yield quinone derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new pharmaceuticals with specific therapeutic targets.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.

    (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-anisyl)acrylamide: Similar structure with a methoxy-substituted phenyl group.

Uniqueness

The unique combination of the cyano group, phenylfuran ring, and meta-tolyl group in (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-2-cyano-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-15-6-5-9-18(12-15)23-21(24)17(14-22)13-19-10-11-20(25-19)16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETOGDSCWYACEY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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